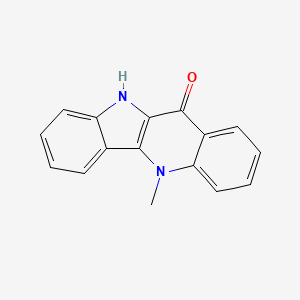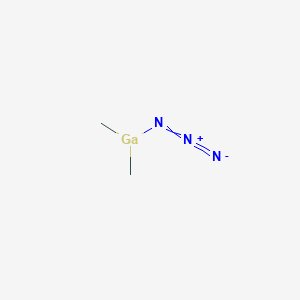![molecular formula C11H12Br2Si B14262574 Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- CAS No. 135853-29-1](/img/structure/B14262574.png)
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- is a specialized organosilicon compound with the molecular formula C11H12Br2Si . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 3,5-dibromophenyl ring. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- typically involves the Sonogashira coupling reaction. This reaction is performed between 3,5-dibromoiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Copper Co-Catalysts: Often used alongside palladium in Sonogashira coupling.
Bases: Triethylamine or other organic bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Sonogashira coupling reaction, the product would be a new compound with a carbon-carbon triple bond linking two aromatic rings .
Applications De Recherche Scientifique
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Research into its use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The ethynyl group allows for the formation of new carbon-carbon bonds, while the bromine atoms can be substituted with other functional groups . These properties make it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the 3,5-dibromophenyl group.
(3,5-Dibromophenyl)trimethylsilane: Similar but without the ethynyl group.
Uniqueness
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- is unique due to the combination of the ethynyl group and the 3,5-dibromophenyl ring. This combination provides distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
135853-29-1 |
|---|---|
Formule moléculaire |
C11H12Br2Si |
Poids moléculaire |
332.11 g/mol |
Nom IUPAC |
2-(3,5-dibromophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12Br2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 |
Clé InChI |
ZDIUBIIBSRXQKX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
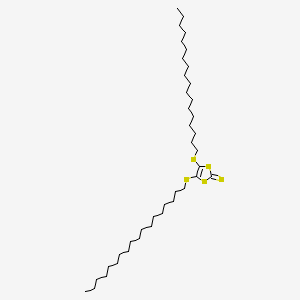
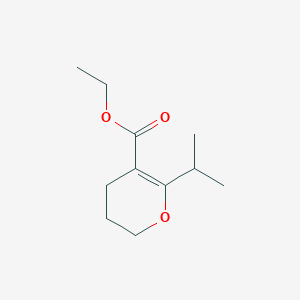
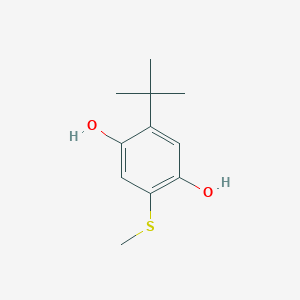
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)


phosphanium nitrate](/img/structure/B14262546.png)
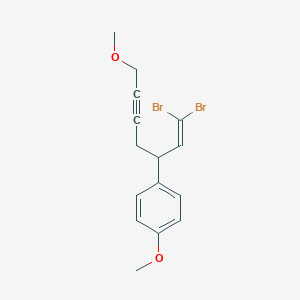
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)


